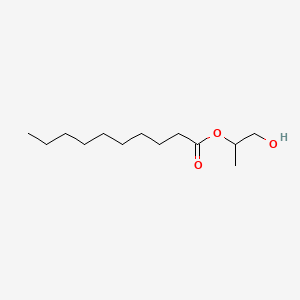

Propylene glycol 2-caprate

CAS No.: 170678-32-7

Cat. No.: VC17870737

Molecular Formula: C13H26O3

Molecular Weight: 230.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 170678-32-7 |

|---|---|

| Molecular Formula | C13H26O3 |

| Molecular Weight | 230.34 g/mol |

| IUPAC Name | 1-hydroxypropan-2-yl decanoate |

| Standard InChI | InChI=1S/C13H26O3/c1-3-4-5-6-7-8-9-10-13(15)16-12(2)11-14/h12,14H,3-11H2,1-2H3 |

| Standard InChI Key | PKEJCCNSYCBFJE-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCC(=O)OC(C)CO |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Propylene glycol 2-caprate, systematically named 1-hydroxypropan-2-yl decanoate, features a hydrophilic propylene glycol backbone esterified with a hydrophobic decanoic acid chain. The ester linkage at the secondary hydroxyl group of propylene glycol confers amphiphilic characteristics, enabling interactions with both polar and nonpolar substances. The compound’s structure is defined by the SMILES notation CCCCCCCCCC(=O)OC(C)CO, reflecting the decanoate group attached to the propylene glycol moiety .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 230.34 g/mol | |

| IUPAC Name | 1-hydroxypropan-2-yl decanoate | |

| CAS Registry Number | 170678-32-7 | |

| Topological Polar Surface Area | 52.6 Ų |

The compound’s amphiphilicity underpins its functionality in formulations requiring lipid solubility and moderate hydrophilicity, such as topical creams and transdermal drug delivery systems .

Synthesis and Industrial Production

Esterification Methodology

Propylene glycol 2-caprate is synthesized via acid-catalyzed esterification of propylene glycol with decanoic acid. The reaction typically employs sulfuric acid or para-toluenesulfonic acid as catalysts, with temperatures maintained between 80°C and 120°C to drive the equilibrium toward ester formation. Water, a byproduct, is removed via azeotropic distillation or molecular sieves to achieve yields exceeding 90%.

Table 2: Representative Reaction Conditions

| Parameter | Optimal Range |

|---|---|

| Temperature | 80–120°C |

| Catalyst Concentration | 1–3% (w/w) |

| Reaction Time | 4–8 hours |

| Solvent | Toluene (azeotropic removal) |

Industrial-scale production often utilizes continuous-flow reactors to enhance efficiency and reduce energy consumption. Recent innovations focus on enzymatic esterification using lipases, which offer milder conditions and reduced environmental impact, though scalability remains a challenge.

Applications in Cosmetic and Pharmaceutical Industries

Cosmetic Formulations

As an emollient, propylene glycol 2-caprate improves skin texture by reducing transepidermal water loss (TEWL) and enhancing the spreadability of formulations. Its compatibility with silicones and natural oils makes it a staple in moisturizers, sunscreens, and makeup products. Comparative studies with propylene glycol dicaprylate/dicaprate (a related diester) suggest that the monoester structure of 2-caprate provides superior sensory attributes, such as reduced greasiness .

Analytical Characterization and Quality Control

Gas Chromatography-Flame Ionization Detection (GC-FID)

The USP monograph mandates GC-FID for quantifying ethylene glycol and diethylene glycol impurities in propylene glycol esters. A 2024 application note demonstrated the efficacy of a PerkinElmer Elite-624 column (30 m × 0.53 mm × 3.0 µm) in achieving a resolution of 7.0 between ethylene glycol and propylene glycol, exceeding the USP requirement of ≥5.0 .

Table 3: GC-FID Operational Parameters

| Parameter | Value |

|---|---|

| Column | Elite-624 (30 m × 0.53 mm) |

| Oven Temperature | 100°C (4 min) to 240°C at 20°C/min |

| Detector | FID at 250°C |

| Carrier Gas | Helium, 2.5 mL/min |

Method validation studies reported a %RSD of <1% for peak area reproducibility, ensuring robust quantification of impurities at the 0.01% level .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume